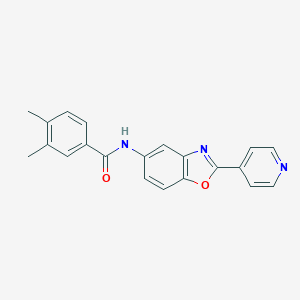![molecular formula C23H20N2O3 B278599 4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MMB-4 or 3,4-methylenedioxy-N-methylamphetamine and belongs to the class of benzamide derivatives. MMB-4 has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of MMB-4 is not fully understood. However, it has been suggested that it may act as a serotonin receptor agonist, binding to and activating these receptors in the brain. This may lead to various physiological effects, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
MMB-4 has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, leading to changes in mood and behavior. MMB-4 has also been found to have potential neuroprotective effects, protecting neurons from damage and death.
实验室实验的优点和局限性
One of the main advantages of using MMB-4 in lab experiments is its potential as a fluorescent probe. This makes it a useful tool for the detection of beta-amyloid plaques in Alzheimer's disease. However, one limitation of using MMB-4 is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on MMB-4. One area of interest is the development of new fluorescent probes based on MMB-4 for the detection of beta-amyloid plaques. Another area of interest is the study of the potential neuroprotective effects of MMB-4 and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of MMB-4 and its potential applications in scientific research.
合成方法
The synthesis of MMB-4 involves the reaction of 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain MMB-4 in its pure form.
科学研究应用
MMB-4 has been found to have various potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of beta-amyloid plaques in Alzheimer's disease. MMB-4 has also been found to have potential applications in the study of serotonin receptors and their role in various physiological processes.
属性
产品名称 |
4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
|---|---|
分子式 |
C23H20N2O3 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H20N2O3/c1-14-4-11-21-20(12-14)25-23(28-21)17-6-5-15(2)19(13-17)24-22(26)16-7-9-18(27-3)10-8-16/h4-13H,1-3H3,(H,24,26) |
InChI 键 |
JVXKCEVWKDQNGM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)OC |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B278533.png)

![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278538.png)
![N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B278541.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278542.png)
![3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B278543.png)
![3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278547.png)